methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
Overview
Description
Methyl 5’-hydroxy-5,5-dimethyl-3’,3’a,4’,6’a-tetrahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-6’-carboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-hydroxy-5,5-dimethyl-3’,3’a,4’,6’a-tetrahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-6’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5’-hydroxy-5,5-dimethyl-3’,3’a,4’,6’a-tetrahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-6’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5’-hydroxy-5,5-dimethyl-3’,3’a,4’,6’a-tetrahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-6’-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5’-hydroxy-5,5-dimethyl-3’,3’a,4’,6’a-tetrahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-6’-carboxylate can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
methyl 2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-3a,4,6,6a-tetrahydro-3H-pentalene]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-10,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFNYSQNGFUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=C(C3C2)C(=O)OC)O)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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